molecular formula C19H25N3OS B7478837 2-[3-(dimethylamino)propylamino]-N-(2-phenylsulfanylphenyl)acetamide

2-[3-(dimethylamino)propylamino]-N-(2-phenylsulfanylphenyl)acetamide

Cat. No.: B7478837
M. Wt: 343.5 g/mol
InChI Key: BOXZWECYBAOLCP-UHFFFAOYSA-N
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Description

2-[3-(dimethylamino)propylamino]-N-(2-phenylsulfanylphenyl)acetamide is a complex organic compound that belongs to the class of acetamides It is characterized by the presence of a dimethylamino group, a propylamino group, and a phenylsulfanyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(dimethylamino)propylamino]-N-(2-phenylsulfanylphenyl)acetamide typically involves multiple steps. One common approach is the reaction of 3-(dimethylamino)propylamine with 2-phenylsulfanylbenzoyl chloride under basic conditions to form the desired acetamide. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[3-(dimethylamino)propylamino]-N-(2-phenylsulfanylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Various nucleophiles, depending on the desired substitution product.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted acetamides.

Scientific Research Applications

2-[3-(dimethylamino)propylamino]-N-(2-phenylsulfanylphenyl)acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[3-(dimethylamino)propylamino]-N-(2-phenylsulfanylphenyl)acetamide involves its interaction with specific molecular targets. The dimethylamino and propylamino groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The phenylsulfanyl group may also play a role in modulating the compound’s biological effects by interacting with hydrophobic regions of target proteins.

Comparison with Similar Compounds

Similar Compounds

    3-(dimethylamino)propylamine: A simpler compound with similar functional groups but lacking the phenylsulfanyl and acetamide moieties.

    N-(2-phenylsulfanylphenyl)acetamide: Similar structure but without the dimethylamino and propylamino groups.

Uniqueness

2-[3-(dimethylamino)propylamino]-N-(2-phenylsulfanylphenyl)acetamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the dimethylamino and phenylsulfanyl groups allows for a diverse range of interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2-[3-(dimethylamino)propylamino]-N-(2-phenylsulfanylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3OS/c1-22(2)14-8-13-20-15-19(23)21-17-11-6-7-12-18(17)24-16-9-4-3-5-10-16/h3-7,9-12,20H,8,13-15H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOXZWECYBAOLCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNCC(=O)NC1=CC=CC=C1SC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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